2-hexyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chromenone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Final Functionalization: The hexyl group and other substituents are introduced in the final steps through various organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activity and toxicity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in various chemical applications.
(Trifluoromethyl)trimethylsilane: Known for its use in trifluoromethylation reactions.
Uniqueness
2-HEXYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a chromenone core with a trifluoromethyl group and a phenyl group. This structural arrangement imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H29F3O3 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-hexyl-3-[[3-(trifluoromethyl)phenyl]methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H29F3O3/c1-2-3-4-5-10-19-15-23-21-12-6-7-13-22(21)26(31)33-25(23)16-24(19)32-17-18-9-8-11-20(14-18)27(28,29)30/h8-9,11,14-16H,2-7,10,12-13,17H2,1H3 |
InChI Key |
MHBLTCYAJVIZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)C(F)(F)F)OC(=O)C4=C2CCCC4 |
Origin of Product |
United States |
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